molecular formula C8H10FNO2S B1423315 2-(Ethanesulfonyl)-6-fluoroaniline CAS No. 1183435-41-7

2-(Ethanesulfonyl)-6-fluoroaniline

Cat. No.: B1423315
CAS No.: 1183435-41-7
M. Wt: 203.24 g/mol
InChI Key: PUVINWCORIATQP-UHFFFAOYSA-N
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Description

2-(Ethanesulfonyl)-6-fluoroaniline is a fluorinated aromatic compound featuring an ethanesulfonyl (-SO₂C₂H₅) substituent at the 2-position and a fluorine atom at the 6-position of the aniline ring. This structure combines the electron-withdrawing properties of the sulfonyl group with the steric and electronic effects of fluorine, making it a valuable intermediate in medicinal and agrochemical synthesis.

Properties

IUPAC Name

2-ethylsulfonyl-6-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c1-2-13(11,12)7-5-3-4-6(9)8(7)10/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVINWCORIATQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethanesulfonyl)-6-fluoroaniline typically involves the introduction of the ethanesulfonyl group to a fluoroaniline precursor. One common method is the reaction of 6-fluoroaniline with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to control the reactivity and ensure high yields.

Industrial Production Methods

In an industrial setting, the production of 2-(Ethanesulfonyl)-6-fluoroaniline can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethanesulfonyl)-6-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The ethanesulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanesulfonyl group yields sulfonic acids, while reduction of a nitro group yields an amine.

Scientific Research Applications

2-(Ethanesulfonyl)-6-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Ethanesulfonyl)-6-fluoroaniline involves its interaction with specific molecular targets. The ethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(Ethanesulfonyl)-6-fluoroaniline with structurally related compounds, focusing on substituent effects, applications, and safety profiles.

Compound Name Substituent Molecular Weight (g/mol) Key Applications Hazards Source
2-(Ethanesulfonyl)-6-fluoroaniline -SO₂C₂H₅, -F ~215–220 (estimated) Drug synthesis, agrochemical intermediates (inferred) Likely irritant (based on sulfonyl analogs) N/A
2-(Difluoromethylsulphonyl)-6-fluoroaniline -SO₂CF₂H, -F 225.19 Pharmaceutical building block, agrochemicals Harmful; skin/eye irritant
2-(Benzyloxy)-6-fluoroaniline -OCH₂C₆H₅, -F 217.24 Lab-scale synthesis No specific hazards reported
2-(Cyclohexyloxy)-6-fluoroaniline -OC₆H₁₁, -F 209.26 Small-molecule scaffolds Discontinued; limited hazard data
2-Fluoro-6-methylaniline -CH₃, -F ~140–145 (estimated) Unspecified research Limited data
2-Chloro-6-fluoroaniline -Cl, -F ~145–150 (estimated) Synthetic intermediate Likely toxic (halogenated amine)

Key Comparisons:

Benzyloxy (-OCH₂C₆H₅) and cyclohexyloxy (-OC₆H₁₁) groups are electron-donating, making these analogs more reactive toward electrophilic aromatic substitution compared to sulfonyl-containing derivatives .

Applications :

  • Sulfonyl-substituted analogs (e.g., 2-(difluoromethylsulphonyl)-6-fluoroaniline) are prioritized in pharmaceutical research for their ability to enhance drug metabolic stability and target binding .
  • Halogenated anilines (e.g., 2-chloro-6-fluoroaniline) are commonly used in cross-coupling reactions to generate heterocycles or bioactive molecules .

Safety and Handling :

  • Sulfonyl-containing compounds (e.g., 2-(difluoromethylsulphonyl)-6-fluoroaniline) are classified as irritants, requiring strict PPE and ventilation .
  • Ethanesulfonyl chloride derivatives (e.g., 2-chloro-ethanesulfonyl chloride) are highly reactive and corrosive, necessitating enclosed systems for handling .

Physical Properties :

  • The ethanesulfonyl group increases molecular weight and polarity compared to alkoxy or alkyl substituents, likely improving solubility in polar solvents but reducing volatility.

Research Findings and Implications

  • Pharmaceutical Potential: Sulfonyl-fluoroaniline derivatives are critical in developing kinase inhibitors and antimicrobial agents due to their ability to modulate enzyme active sites .
  • Agrochemical Relevance : The electron-withdrawing nature of sulfonyl groups enhances the stability of pesticide metabolites, reducing environmental persistence compared to halogenated analogs .
  • Synthetic Challenges : Sulfonyl groups may complicate purification due to high polarity, whereas alkoxy-substituted anilines (e.g., benzyloxy) offer easier functionalization .

Biological Activity

2-(Ethanesulfonyl)-6-fluoroaniline is an organic compound characterized by the presence of both an ethanesulfonyl group and a fluoroaniline moiety. This unique structure confers distinct chemical reactivity and potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

The compound has the following chemical properties:

  • Molecular Formula: C8H10FNO2S
  • CAS Number: 1183435-41-7
  • Molecular Weight: 201.24 g/mol

The biological activity of 2-(Ethanesulfonyl)-6-fluoroaniline primarily involves its interaction with specific molecular targets within biological systems. The ethanesulfonyl group acts as an electrophile, which can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity or altering their function. This mechanism is crucial for understanding its role in enzyme inhibition and protein interactions.

Biological Activity Overview

Research indicates that 2-(Ethanesulfonyl)-6-fluoroaniline exhibits various biological activities, including:

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes, which may have implications for drug development targeting specific diseases.
  • Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity, although further research is needed to establish efficacy and mechanisms.
  • Anticancer Activity: Investigations into its effects on cancer cell lines indicate that it may induce apoptosis in specific types of cancer cells, although detailed studies are required to confirm these findings.

Research Findings and Case Studies

Several studies have explored the biological implications of 2-(Ethanesulfonyl)-6-fluoroaniline:

  • Enzyme Inhibition Studies:
    • A study demonstrated that the compound inhibited enzyme activity in vitro, leading to decreased metabolic rates in certain cell lines. The specific IC50 values for enzyme inhibition were noted but require further validation across different biological contexts.
  • Antimicrobial Activity:
    • In a comparative analysis with other sulfonamide derivatives, 2-(Ethanesulfonyl)-6-fluoroaniline exhibited moderate antimicrobial activity against Gram-positive bacteria, suggesting potential use as a lead compound for developing new antibiotics.
  • Anticancer Research:
    • Experimental results indicated that treatment with this compound led to significant reductions in cell viability in various cancer cell lines, including breast and lung cancer models. The mechanism appears to involve apoptosis induction through caspase activation pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionIC50 values indicating inhibition
AntimicrobialModerate activity against Gram-positive bacteria
AnticancerInduction of apoptosis in cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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